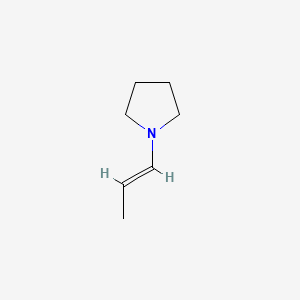

Pyrrolidine, 1-propenyl-

Description

Significance of Enamines as Reactive Intermediates in Organic Synthesis

Enamines are nitrogen analogues of enols and function as highly effective nucleophiles, a property derived from the delocalization of the nitrogen's lone pair of electrons into the C=C double bond. mychemblog.commakingmolecules.com This electron-donating effect enhances the electron density at the α-carbon, rendering it nucleophilic and ready to react with a wide array of electrophiles. libretexts.orgmakingmolecules.com

The primary utility of enamines in organic synthesis is their role as enolate equivalents for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mychemblog.comechemi.com Unlike enolates, which are often generated under strongly basic conditions, enamines can be formed and reacted under milder, acid-catalyzed conditions. jove.com

The nucleophilic α-carbon of an enamine readily attacks electrophiles. Key reactions include:

Alkylation: In what is famously known as the Stork enamine alkylation, enamines react with alkyl halides (especially activated ones like allyl and benzyl (B1604629) halides) in an SN2 fashion to form a new C-C bond. mychemblog.commasterorganicchemistry.comwikipedia.org Subsequent hydrolysis of the resulting iminium salt intermediate regenerates a carbonyl group, yielding an α-alkylated aldehyde or ketone. libretexts.orgorgoreview.com

Acylation: Reaction with acyl halides leads to the formation of 1,3-dicarbonyl compounds after hydrolysis, providing a reliable method for C-C bond formation. libretexts.org

Michael Addition: Enamines participate in conjugate additions to α,β-unsaturated carbonyl compounds, another cornerstone of the Stork enamine synthesis, to create 1,5-dicarbonyl compounds. libretexts.orgwikipedia.orglibretexts.org

These reactions underscore the role of enamines as synthons for the controlled and selective functionalization of carbonyl compounds.

Table 1: Key Bond-Forming Reactions Involving Enamines

| Reaction Type | Electrophile | Bond Formed | Resulting Product Class (after hydrolysis) |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | C-C | α-Alkylated Ketone/Aldehyde |

| Acylation | Acyl Halide (RCOX) | C-C | 1,3-Dicarbonyl Compound |

| Michael Addition | α,β-Unsaturated Carbonyl | C-C | 1,5-Dicarbonyl Compound |

| Halogenation | N-Halosuccinimide | C-X | α-Halo Ketone/Aldehyde |

The utility of enamines extends beyond simple alkylations and acylations to the construction of complex molecular frameworks. Heterocyclic enamines, where the nitrogen is part of a ring system like pyrrolidine (B122466), are particularly versatile intermediates for synthesizing a wide range of heterocyclic compounds and natural products. ingentaconnect.combenthamdirect.comresearchgate.net Their unique reactivity allows for annulation reactions with various electrophiles to build fused heterocyclic systems. ingentaconnect.combenthamdirect.com For instance, the reaction of enamines with specific biselectrophiles can lead to the formation of new rings, including pyrrolidine, piperidine (B6355638), and other fused alkaloid structures. benthamdirect.comresearchgate.net This versatility makes enamines, including 1-propenylpyrrolidine, critical tools in medicinal chemistry and materials science. enamine.net

Foundational Role as Synthons in C-C and C-X Bond Formations

Contextualizing the Pyrrolidine Moiety in Heterocyclic Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of synthetic and medicinal chemistry. openmedicinalchemistryjournal.com Its prevalence stems from its presence in numerous natural products, pharmaceuticals, and its utility as a versatile building block. rsc.orgnumberanalytics.comorganic-chemistry.org

Five-membered heterocycles containing nitrogen, such as pyrrolidines, are of immense importance in chemistry. numberanalytics.commdpi.comnih.gov Their structural motifs are found in a vast array of biologically active compounds, including many FDA-approved drugs. openmedicinalchemistryjournal.com This biological relevance drives continuous research into new methods for their synthesis and functionalization. rsc.orgmdpi.comnih.gov These rings offer a stable and synthetically flexible scaffold that can be readily modified, making them attractive in drug design for optimizing properties like metabolic stability and solubility. mdpi.comnih.gov

The pyrrolidine scaffold can be used in both achiral and chiral forms, greatly expanding its utility. Simple, achiral pyrrolidine is one of the most common secondary amines used to form enamines due to the high reactivity of the resulting species. orgoreview.comwikipedia.org

In asymmetric synthesis, chiral pyrrolidine derivatives are indispensable. mdpi.com Many are derived from the naturally occurring amino acid, proline. researchgate.net These chiral pyrrolidines function as:

Chiral Auxiliaries: Temporarily incorporated into a substrate, they direct the stereochemical outcome of a reaction. acs.org Well-known examples include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP).

Chiral Catalysts: Used in sub-stoichiometric amounts, they can generate large quantities of enantioenriched products. Proline itself is a celebrated organocatalyst that operates via enamine intermediates. makingmolecules.comrsc.org

The development of methods to synthesize enantioenriched pyrrolidine derivatives remains an active area of research, highlighting their central role in creating stereochemically complex molecules. rsc.orgresearchgate.netacs.org

Table 2: Examples of Pyrrolidine-Based Chiral Auxiliaries and Catalysts

| Compound Name | Class | Origin | Common Application |

|---|---|---|---|

| (S)-Proline | Chiral Catalyst | Natural Amino Acid | Asymmetric Aldol (B89426) and Michael Reactions |

| (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | Chiral Auxiliary | Derived from (S)-Proline | Asymmetric Alkylation |

| SAMP / RAMP | Chiral Auxiliary | Derived from Proline/Glutamic Acid | Asymmetric Alkylation of Hydrazones |

Prominence of Five-Membered Nitrogen Heterocycles in Synthetic Chemistry

Specificity of the 1-Propenyl Substituent

The "1-propenyl" portion of Pyrrolidine, 1-propenyl- arises from the use of propanal in the enamine synthesis. acs.org This substituent introduces a critical element of stereochemistry at the C=C double bond, as it can exist as two distinct geometric isomers: (E) and (Z). chemguide.co.ukchemaxon.comlibretexts.org

The (E) isomer has the higher priority groups on opposite sides of the double bond, while the (Z) isomer has them on the same side. creative-chemistry.org.ukyoutube.com In 1-propenylpyrrolidine, the pyrrolidine group has a higher priority than the hydrogen on one carbon of the double bond. On the other carbon, the methyl group has a higher priority than the hydrogen. The formation of the (E) versus (Z) isomer during synthesis is not always random and can be influenced by reaction conditions, often favoring the thermodynamically more stable (E) isomer to minimize steric strain. masterorganicchemistry.com

The specific geometry of the enamine's double bond—(E) or (Z)—is crucial as it can dictate the stereochemical outcome of subsequent reactions. For example, the facial selectivity of an electrophilic attack on the enamine can be influenced by the orientation of the substituents on the double bond, potentially leading to different diastereomeric products. acs.orgnih.gov Studies involving (E)-1-propenylpyrrolidine have shown its utility as a dienophile in Diels-Alder reactions and other cycloadditions, where its specific geometry is key to the resulting stereochemistry. researchgate.netbeilstein-journals.org

Unique Reactivity Profile of the Enamine Double Bond and its Nucleophilic Character

The reactivity of an enamine is dominated by the electronic interplay between the nitrogen atom's lone pair and the π-system of the double bond. In N-propenylpyrrolidine, the nitrogen atom, being less electronegative than oxygen, readily donates its lone pair of electrons into the adjacent double bond. makingmolecules.com This delocalization of electron density creates a resonance structure where the α-carbon (the carbon atom of the C=C bond not directly attached to the nitrogen) bears a partial negative charge.

This increased electron density at the α-carbon makes it a potent nucleophilic center. wikipedia.org Consequently, enamines like N-propenylpyrrolidine are more nucleophilic and reactive than their enol counterparts. makingmolecules.com Their reactivity profile places them between the neutrality of enols and the full charge of enolates, offering a balance of high reactivity and operational stability. makingmolecules.com

The nucleophilic character of N-propenylpyrrolidine allows it to react with a wide range of electrophiles. Key reactions include:

Alkylation: Reaction with alkyl halides to form a new carbon-carbon bond at the α-position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. makingmolecules.com

Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group.

In these reactions, the enamine's nucleophilic α-carbon attacks the electrophile, forming an intermediate iminium ion. This iminium ion is subsequently hydrolyzed under aqueous workup conditions to regenerate the pyrrolidine catalyst and yield the final α-substituted carbonyl compound. makingmolecules.com This catalytic cycle is a fundamental principle in enamine-based organocatalysis.

Table 1: Reactivity of N-Propenylpyrrolidine

| Reaction Type | Electrophile Example | Product Type (after hydrolysis) |

|---|---|---|

| Alkylation | Methyl Iodide | α-Methylated Aldehyde |

| Michael Addition | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound |

Stereochemical Considerations Arising from the Propenyl Moiety

The presence of the propenyl group in N-propenylpyrrolidine introduces significant stereochemical dimensions to its reactivity. The carbon-carbon double bond is trisubstituted, which means it can exist as two distinct geometric isomers: (E)-1-(prop-1-en-1-yl)pyrrolidine and (Z)-1-(prop-1-en-1-yl)pyrrolidine. The formation of these isomers depends on the conditions of the enamine synthesis.

The geometry of the enamine double bond is crucial as it can dictate the stereochemical outcome of subsequent reactions. The atoms involved in the enamine functional group (N-C=C) are sp² hybridized and tend to be planar, which facilitates the delocalization of the nitrogen's lone pair. makingmolecules.com This planarity, combined with the fixed E or Z geometry, creates a defined three-dimensional space that can influence the direction of approach of an incoming electrophile.

This stereocontrol is particularly evident in asymmetric synthesis. When reacting with chiral electrophiles or in the presence of a chiral environment, the E or Z isomer of the enamine can lead to the preferential formation of one diastereomer over another. rsc.org For example, in cycloaddition reactions, the relative configuration of the substituents in the resulting ring is often a direct consequence of the starting enamine's stereochemistry. rsc.orgacs.org Studies on related systems have shown that different enamine conformers (s-trans vs. s-cis) can lead to different stereoisomeric products, highlighting the profound impact of the enamine's spatial arrangement on the stereoselectivity of the reaction. acs.org Therefore, controlling the E/Z ratio of N-propenylpyrrolidine is a key strategy for achieving stereocontrolled synthesis of functionalized molecules. acs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Pyrrolidine, 1-propenyl- | 1-(Prop-1-en-1-yl)pyrrolidine | C₇H₁₃N |

| Pyrrolidine | Pyrrolidine | C₄H₉N |

| Propanal | Propanal | C₃H₆O |

| Iminium ion | Generic | R₂C=N⁺R₂ |

| Methyl Iodide | Iodomethane | CH₃I |

| Methyl Vinyl Ketone | But-3-en-2-one | C₄H₆O |

Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1-[(E)-prop-1-enyl]pyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3/b5-2+ |

InChI Key |

KORJOGPPKPWOLT-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/N1CCCC1 |

Canonical SMILES |

CC=CN1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolidine, 1 Propenyl and Analogues

Direct Enamine Formation from Secondary Amines and Carbonyl Precursors

The most common method for synthesizing enamines like "Pyrrolidine, 1-propenyl-" is the direct condensation of a secondary amine with an aldehyde or ketone. makingmolecules.comwikipedia.org In the case of "Pyrrolidine, 1-propenyl-," this involves the reaction of pyrrolidine (B122466) with propanal. acs.org This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. wikipedia.orgjove.com The removal of water from the reaction mixture drives the equilibrium towards the formation of the enamine product. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. makingmolecules.com Following a series of proton transfers, a water molecule is eliminated, leading to the formation of an iminium ion. makingmolecules.comjove.com Finally, deprotonation of an α-carbon results in the formation of the carbon-carbon double bond of the enamine. jove.com The basicity of the amine can influence the reaction rate, with more basic amines like pyrrolidine often reacting faster than less basic ones. sciforum.net

Catalytic Approaches in Enamine Synthesis

To enhance the efficiency and reaction rates of enamine synthesis, various catalytic approaches have been developed. These methods often aim to increase the electrophilicity of the carbonyl compound or to facilitate the dehydration step. Both Brønsted and Lewis acids are commonly employed as catalysts. researchgate.net

Lewis acids are effective catalysts for enamine formation as they can coordinate to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the secondary amine. researchgate.netacs.org This activation of the carbonyl compound can lead to higher yields and milder reaction conditions. researchgate.netunt.edu A variety of Lewis acids have been utilized in enamine synthesis, including those based on metals like titanium and zirconium. For instance, TiCl₄ can be used to promote the reaction and also acts as a water scavenger to drive the reaction to completion. wikipedia.org Another example is the use of LiClO₄ as a catalyst, which enhances the reactivity of the carbonyl group and also serves as a dehydrating agent. sciforum.net

Research has shown that the combination of an amine catalyst with a metal Lewis acid can lead to novel bifunctional catalyst systems. However, care must be taken as the amine can sometimes irreversibly coordinate to the metal, deactivating both catalysts. researchgate.net

Table 1: Examples of Lewis Acid Catalysis in Enamine Synthesis

| Carbonyl Compound | Secondary Amine | Lewis Acid Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Pyrrolidine | LiClO₄ | Solvent-free | 85 | sciforum.net |

| Propiophenone | Morpholine (B109124) | Not Specified | Not Specified | Not Specified | masterorganicchemistry.com |

This table is illustrative and based on general findings in the provided sources. Specific yields for the synthesis of "Pyrrolidine, 1-propenyl-" were not detailed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. nih.govmdpi.com In the context of enamine synthesis, microwave-assisted protocols have been successfully employed, frequently under solvent-free conditions, which aligns with the principles of green chemistry. sciforum.netresearchgate.net

The application of microwave energy can accelerate the intramolecular cyclization of enamines to form pyrrole (B145914) derivatives, with yields improving dramatically compared to conventional heating methods. mdpi.com For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from enamine precursors showed a yield increase from 23% under conventional conditions to 86% with microwave assistance. mdpi.com Microwave-assisted synthesis can also be performed without a catalyst or support, further enhancing its environmental friendliness. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole Derivatives from Enamines

| Product | Conventional Yield (%) | Microwave-Assisted Yield (%) | Reference |

|---|---|---|---|

| 1a (R¹ = CH₂Ph) | 23 | 86 | mdpi.com |

| 1b (R¹ = CH₂(4-PhOH)) | 24 | 82 | mdpi.com |

Lewis Acid Catalysis for Enhanced Efficiency

Alkylation Strategies for N-Alkenylpyrrolidines

N-alkylation is a fundamental reaction for introducing alkyl groups onto a nitrogen atom. chemrxiv.org This can be achieved by reacting an amine with an alkylating agent, such as an alkyl halide. wikipedia.org In the context of N-alkenylpyrrolidines, this would involve the alkylation of a pre-formed pyrrolidine derivative. While direct alkylation of amines can sometimes lead to over-alkylation, it is a viable route for synthesizing specific substituted amines. wikipedia.org For instance, N-alkylation is a key step in the synthesis of various bioactive compounds and materials. chemrxiv.org

Ring-Forming Reactions Yielding Pyrrolidine, 1-Propenyl- Derivatives

An alternative to the direct formation of the enamine from a pre-existing pyrrolidine ring is the construction of the pyrrolidine ring itself in a manner that incorporates the 1-propenyl substituent. Such ring-forming reactions, or cyclizations, are powerful strategies in heterocyclic chemistry.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone for the synthesis of cyclic compounds, including pyrrolidine derivatives. mdpi.comnih.gov These reactions involve a single molecule containing two reactive functional groups that react with each other to form a ring.

One approach involves the intramolecular cyclization of N-aryl β-nitroenamines, which can be transformed into 3-nitroindoles under microwave irradiation. acs.org Another strategy is the titanium-catalyzed carbocyclization of nitrogen-containing 1,6-enynes, which can produce various methylenepyrrolidine derivatives. rsc.orgrsc.org This method has been shown to be efficient for enynes with different substituents at the triple bond. rsc.org Additionally, radical-mediated intramolecular cyclizations of linear amino-aldehydes have been developed for the synthesis of pyrrolidines. mdpi.com The synthesis of 1-pyrrolines, which are cyclic imines and structural relatives of "Pyrrolidine, 1-propenyl-", can be achieved through the intramolecular cyclization of aminoalkenes or the ring expansion of cyclobutanol (B46151) derivatives. organic-chemistry.org

Metal-Catalyzed Hydroamination of Aminoallenes

Metal-catalyzed intramolecular hydroamination of aminoallenes represents an atom-economical approach to constructing α-vinylpyrrolidines. This method involves the addition of an N-H bond across one of the double bonds of the allene (B1206475) moiety.

Early transition metals, such as titanium and tantalum, have been shown to be effective catalysts for this transformation. For instance, titanium complexes derived from sterically demanding chiral sulfonamides can catalyze the ring-closing hydroamination of aminoallenes. In the case of 6-methylhepta-4,5-dienylamine, these titanium catalysts exclusively yield the corresponding 2-(2-methylpropenyl)pyrrolidine. wikipedia.org Tantalum complexes under similar conditions also produce the pyrrolidine derivative with notable enantioselectivity. wikipedia.org

Research has shown that for the hydroamination of hepta-4,5-dienylamine using certain titanium complexes, a mixture of the six-membered tetrahydropyridine (B1245486) and the five-membered pyrrolidine product is often obtained. mdpi.comrsc.org However, the cyclization of 6-methyl-hepta-4,5-dienylamine with 5 mol% of a titanium catalyst at 135 °C leads exclusively to 2-(2-methyl-propenyl)-pyrrolidine. mdpi.com

Gold catalysts have also been employed for the hydroamination of α-aminoallenes. These reactions typically proceed via an exo-trig cyclization to furnish 2-alkenyl-pyrrolidines. acs.org While effective, gold-catalyzed hydroaminations of unprotected α-aminoallenes can sometimes require elevated temperatures and prolonged reaction times. nih.gov

| Catalyst System | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Titanium/Chiral Sulfonamides | 6-methylhepta-4,5-dienylamine | 2-(2-methylpropenyl)pyrrolidine | Exclusive formation of the pyrrolidine derivative. | wikipedia.org |

| Tantalum/Chiral Sulfonamides | 6-methylhepta-4,5-dienylamine | 2-(2-methylpropenyl)pyrrolidine | Higher enantioselectivity compared to titanium catalysts. | wikipedia.org |

| Gold Catalysts | α-Aminoallenes | 2-Alkenyl-pyrrolidines | Proceeds via exo-trig cyclization. | acs.org |

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines. This method involves the direct conversion of a C-H bond into a C-N bond within the same molecule.

A notable example is the synthesis of pyrrolidines from N-fluoride amides using copper complexes with tris(pyrazolyl)borate (Tp) ligands. evitachem.comresearchgate.netnih.gov These reactions are efficient and can be applied to the synthesis of both pyrrolidines and piperidines. evitachem.comchemrxiv.org Mechanistic studies have shed light on the reaction pathway, including the characterization of a fluorinated copper(II) complex, which is a pertinent intermediate. evitachem.comresearchgate.netnih.gov The nature of the Tp ligand on the copper catalyst and the choice of the halide on the amide substrate have been shown to influence the reaction's efficiency. evitachem.comresearchgate.netnih.gov For instance, the use of N-fluoro amides is generally preferred over N-chloro amides, as it leads to more favorable reaction pathways and higher yields of the corresponding pyrrolidine. evitachem.comchemrxiv.org

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| [TpiPr2Cu(NCMe)] | N-fluoro amides | Pyrrolidines | High | evitachem.comchemrxiv.org |

| [TpiPr2Cu(NCMe)] | N-chloro amides | Pyrrolidines | Lower than N-fluoro amides | evitachem.comchemrxiv.org |

Iodocyclisation of Homoallyl Amines

Iodocyclisation of homoallyl amines is a well-established method for the stereoselective synthesis of functionalized pyrrolidines. The reaction involves the treatment of a homoallyl amine with an iodine source, leading to the formation of an iodinated pyrrolidine derivative.

The outcome of the reaction can be highly dependent on the reaction temperature. For example, the iodocyclisation of homoallylamines at room temperature can stereoselectively produce 2-(iodomethyl)azetidine derivatives in high yield. osaka-u.ac.jpnih.govthieme-connect.com However, by increasing the reaction temperature to around 50 °C, the reaction outcome can be switched to favor the stereoselective formation of 3-iodopyrrolidine (B174656) derivatives. osaka-u.ac.jpnih.govthieme-connect.com It is believed that the pyrrolidines are formed through a thermal isomerization of the initially formed azetidines. osaka-u.ac.jpnih.govthieme-connect.comontosight.ai

This methodology has been successfully applied to the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic sulfonamides derived from sulfinimines. acs.org In these cases, the iodocyclization proceeds with high selectivity to afford the trans-disubstituted 3-iodopyrrolidines. acs.org

| Substrate | Reaction Conditions | Major Product | Key Findings | Reference |

|---|---|---|---|---|

| Homoallylamines | Iodine, Room Temperature | 2-(Iodomethyl)azetidines | Stereoselective formation of azetidines. | osaka-u.ac.jpnih.govthieme-connect.com |

| Homoallylamines | Iodine, 50 °C | 3-Iodopyrrolidines | Temperature-dependent switch to pyrrolidine formation. | osaka-u.ac.jpnih.govthieme-connect.com |

| Enantiopure Homoallylic Sulfonamides | I2/K2CO3 | trans-2,5-disubstituted 3-iodopyrrolidines | High stereoselectivity for the trans isomer. | acs.org |

Ring-Closing Enyne Metathesis for Chiral Pyrrolidine Derivatives

Ring-closing enyne metathesis (RCEYM) has proven to be a highly effective and atom-economical method for synthesizing chiral pyrrolidine derivatives. chemsynthesis.comnih.govrsc.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs catalysts, involves the intramolecular metathesis of an enyne substrate to form a conjugated diene system within a cyclic framework. chemsynthesis.comnih.gov

A significant advantage of this methodology is its ability to be performed under mild reaction conditions. chemsynthesis.comnih.govrsc.org Notably, the synthesis of various new pyrrolidine derivatives from enyne substrates containing a basic or nucleophilic nitrogen atom can proceed smoothly and in very good yields without the need for ethylene (B1197577) gas, which is often required in other enyne metathesis reactions. chemsynthesis.comnih.govrsc.org The reaction tolerates a range of functional groups and has been used to prepare a series of novel chiral pyrrolidine derivatives. chemsynthesis.comnih.gov

| Catalyst | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Grubbs Catalysts (1st and 2nd generation) | Enynes with a basic N atom | Chiral Pyrrolidine Derivatives | High yields, mild conditions, no ethylene gas required. | chemsynthesis.comnih.govrsc.org |

Multicomponent Reaction (MCR) Strategies for Complex Pyrrolidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient route to complex pyrrolidine scaffolds. These reactions are characterized by their operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity.

A common MCR strategy for pyrrolidine synthesis involves the 1,3-dipolar cycloaddition of azomethine ylides. These ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde, can react with a variety of dipolarophiles to construct highly substituted pyrrolidine rings. For example, the one-pot, three-component reaction of isatin, an amino acid like L-proline, and a dipolarophile can lead to the formation of complex spirooxindole-pyrrolidine hybrids.

MCRs can be performed under various conditions, including catalyst-free, microwave-assisted, and using different solvents, which can influence the reaction outcome and efficiency. The strategic choice of starting materials allows for the synthesis of a wide range of structurally diverse and complex pyrrolidine derivatives, including those with multiple stereocenters.

| Reaction Type | Key Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | Functionalized Pyrrolidine-2-carboxylates | One-pot synthesis. | |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline, 2H-chromene-3-carbaldehyde | Spiro[chromeno[3,4-a]pyrrolizine-11,30-indoline] derivatives | Microwave-assisted synthesis. | |

| [3+2] Cycloaddition | Primary amine, maleimides, aldehyde | Spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole} | Order of addition is crucial for high yields. |

Functionalization of Preformed Pyrrolidine Rings to Introduce Propenyl Moieties

In addition to building the pyrrolidine ring from acyclic precursors, the introduction of a propenyl group onto a pre-existing pyrrolidine scaffold is a direct and valuable strategy. This can be achieved through various chemical transformations.

One prominent method is the palladium-catalyzed C-H alkenylation of aliphatic amines. evitachem.comchemsynthesis.com This approach allows for the direct formation of a carbon-carbon bond between a C-H bond of the pyrrolidine ring and an alkene. The use of an amino acid-derived ligand can render the C-H activation step reversible, facilitating a productive 5-membered ring cyclopalladation pathway that leads to the synthesis of functionalized pyrrolidines with high regio- and diastereoselectivity. evitachem.comchemsynthesis.com Stereospecific palladium-catalyzed C3-alkenylation of proline derivatives has also been achieved using an 8-aminoquinoline (B160924) directing group, allowing for the introduction of various vinyl groups. ontosight.ai

Visible-light-mediated photoredox catalysis offers another modern approach. For instance, eosin (B541160) Y can effectively catalyze the α-alkenylation of a pyrrolidine-derived potassium alkyltrifluoroborate with high stereoselectivity. researchgate.net

More traditional methods, such as the alkylation of pyrrolidine with a propenyl halide, also provide a straightforward route to 1-propenylpyrrolidine. rsc.org A specific synthesis of 1-[1,1-bis(2-thienyl)-3-propenyl]-2-methylpyrrolidine has been reported, demonstrating the introduction of a more complex propenyl-containing substituent onto the pyrrolidine nitrogen. nih.gov

| Methodology | Reagents | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Alkenylation | Pd catalyst, amino acid ligand, alkene | Direct C-H functionalization, high regio- and diastereoselectivity. | evitachem.comchemsynthesis.com |

| Visible-Light-Mediated Alkenylation | Eosin Y, potassium alkyltrifluoroborate, alkenyl sulfone | Uses a photoredox catalyst, high stereoselectivity. | researchgate.net |

| Alkylation | Pyrrolidine, propenyl halide, base | Direct N-alkenylation. | rsc.org |

Mechanistic Investigations of Pyrrolidine, 1 Propenyl Reactivity

Fundamental Reactivity of Enamines as Nucleophilic Species

Enamines are nitrogen analogs of enols and are considered electron-rich alkenes. wikipedia.orgyoutube.com The delocalization of the nitrogen's lone pair of electrons into the double bond significantly increases the electron density at the α-carbon, making it a potent nucleophile. makingmolecules.commasterorganicchemistry.com This enhanced nucleophilicity, greater than that of enols, allows enamines to react with a wide range of electrophiles under relatively mild conditions. wikipedia.orgyoutube.com Pyrrolidine-derived enamines are particularly reactive, a trait attributed to the optimal planarity of the five-membered ring which enhances the p-orbital overlap between the nitrogen lone pair and the alkene π-system. wikipedia.org

One of the most significant applications of enamines is in the alkylation of aldehydes and ketones at the α-carbon, a process famously developed by Gilbert Stork and known as the Stork enamine alkylation. wikipedia.orglibretexts.org This three-step sequence involves the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis. libretexts.orglibretexts.org

The mechanism begins with the enamine, such as 1-propenyl-pyrrolidine, acting as the nucleophile. The α-carbon attacks an alkyl halide in a standard SN2 reaction. masterorganicchemistry.compressbooks.pub This step forms a new carbon-carbon bond and generates a positively charged iminium salt intermediate. makingmolecules.compearson.com The reaction is most effective with reactive electrophiles like methyl halides, primary alkyl halides, and benzylic or allylic halides. makingmolecules.compressbooks.pub The final step is the hydrolysis of the iminium salt with aqueous acid to regenerate the carbonyl group, now bearing the new alkyl substituent at the α-position. masterorganicchemistry.comlibretexts.org This method provides a neutral and often more selective alternative to enolate alkylation, minimizing issues like over-alkylation. libretexts.orglibretexts.org

Table 1: Representative Enamine Alkylation Reactions

| Enamine Reactant | Alkylating Agent (Electrophile) | Iminium Salt Intermediate | Final Product after Hydrolysis |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Methyl Iodide (CH₃I) | 1-(2-Methylcyclohex-1-en-1-yl)pyrrolidin-1-ium iodide | 2-Methylcyclohexanone |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Benzyl (B1604629) Bromide (PhCH₂Br) | 1-(2-Benzylcyclohex-1-en-1-yl)pyrrolidin-1-ium bromide | 2-Benzylcyclohexanone |

| 1-(Prop-1-en-1-yl)pyrrolidine | Allyl Bromide (CH₂=CHCH₂Br) | 1-(Hex-5-en-3-ylidene)pyrrolidin-1-ium bromide | Hex-5-en-3-one |

Enamines are sufficiently nucleophilic to participate in Michael additions, also known as conjugate or 1,4-additions, with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comfiveable.mewikipedia.org This reaction, also part of the Stork enamine synthesis platform, is a powerful tool for forming carbon-carbon bonds and synthesizing 1,5-dicarbonyl compounds. libretexts.orglibretexts.org

In this mechanism, the nucleophilic α-carbon of the enamine attacks the electrophilic β-carbon of the α,β-unsaturated system. fiveable.mewikipedia.org This conjugate addition leads to the formation of a new enolate intermediate, which is often protonated to yield a more stable iminium ion. makingmolecules.com Similar to the alkylation reaction, the process is completed by acidic hydrolysis of the iminium salt, which regenerates the ketone or aldehyde and reveals the newly formed 1,5-dicarbonyl structure. masterorganicchemistry.comlibretexts.org Enamines are often more effective than their corresponding enolates in Michael reactions. libretexts.org

Table 2: Enamine Michael Addition Reactions

| Enamine Reactant | Michael Acceptor | Intermediate Adduct (before hydrolysis) | Final Product after Hydrolysis |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Methyl vinyl ketone | Iminium salt of 2-(3-oxobutyl)cyclohexanone | 2-(3-Oxobutyl)cyclohexanone |

| 1-(Cyclohex-1-en-1-yl)pyrrolidine | Acrylonitrile | Iminium salt of 2-(2-cyanoethyl)cyclohexanone | 3-(2-Oxocyclohexyl)propanenitrile |

| 1-(Prop-1-en-1-yl)pyrrolidine | Methyl acrylate | Iminium salt of methyl 4-formylpentanoate | Methyl 4-methyl-5-oxopentanoate |

Alkylation Reactions at the α-Carbon

Advanced Reaction Pathways Involving N-Propenylpyrrolidines

Beyond fundamental alkylation and conjugate addition, enamines derived from pyrrolidine (B122466) are involved in more complex transformations, including various pericyclic reactions.

Sigmatropic rearrangements are pericyclic reactions where a σ-bond moves across a π-electron system. These reactions are powerful tools for skeletal reorganization in organic synthesis.

A notable advanced reaction is the ring-expanding 1,3-diaza-Claisen rearrangement involving vinyl pyrrolidines. uvm.eduuvm.edu This intramolecular process has been developed to synthesize complex, guanidine-containing bicyclic systems. researchgate.netnih.gov The reaction sequence is initiated with a vinyl pyrrolidine that is tethered to an isothiourea. uvm.edunih.gov

The key steps are:

Activation : The isothiourea is activated, often through desulfurization promoted by a thiophilic metal like silver(I), to generate a highly electrophilic carbodiimide (B86325) in situ. uvm.edunih.gov

Intramolecular Cyclization : The tertiary amine of the vinyl pyrrolidine moiety performs an intramolecular nucleophilic attack on the carbodiimide. This forms a zwitterionic spirocyclic intermediate. uvm.eduuvm.edu

masterorganicchemistry.commasterorganicchemistry.com-Sigmatropic Rearrangement : This spirocyclic intermediate undergoes a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement, which constitutes the 1,3-diaza-Claisen rearrangement step. uvm.edu

Product Formation : The rearrangement results in the formation of a ring-expanded, nine-membered guanidine-containing fused bicycle. uvm.edunih.gov

Mechanistic studies, including DFT calculations, have revealed that a cationic masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement pathway, often promoted by Lewis acids or residual silver salts from the activation step, is typically lower in energy than the purely zwitterionic pathway. uvm.eduresearchgate.netacs.org The reaction scope has been explored with different tether lengths and electron-withdrawing groups, showing that less electron-deficient carbodiimides can lead to faster rearrangements. uvm.eduuvm.edu

Table 3: Substrate Scope in 1,3-Diaza-Claisen Rearrangement of Vinyl Pyrrolidines

| Tether Length (n) | Electron-Withdrawing Group (EWG) on Carbodiimide | Product | Yield |

| 1 | Tosyl | youtube.comfiveable.me-Bicyclic Guanidine | Good |

| 2 | Tosyl | pearson.comfiveable.me-Bicyclic Guanidine | Excellent |

| 1 | Triflyl | youtube.comfiveable.me-Bicyclic Guanidine | Good |

Data synthesized from findings in references uvm.eduresearchgate.netnih.gov.

The reactions of cyclopropenylcarbinol derivatives can lead to diversely substituted alkylidenecyclopropanes through sigmatropic rearrangements. beilstein-journals.orgnih.gov While makingmolecules.commasterorganicchemistry.com and masterorganicchemistry.commasterorganicchemistry.com-sigmatropic pathways are well-documented for these substrates, the involvement of pyrrolidine is notably observed in trapping intermediates formed from a masterorganicchemistry.commasterorganicchemistry.com-rearrangement. beilstein-journals.orgresearchgate.net

In a specific application, cyclopropenylcarbinyl trichloroacetimidates undergo a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement upon heating to form an alkylidenecyclopropane bearing a trichloroacetamide (B1219227) group. beilstein-journals.org While direct hydrolysis of this amide proved difficult, it can be further transformed. Treatment of the corresponding trichloroacetamide with a base like cesium carbonate generates a reactive isocyanate intermediate in situ. beilstein-journals.org This isocyanate is not isolated but is instead trapped by the addition of a nucleophile. When an excess of pyrrolidine is added to the reaction, it attacks the isocyanate to produce a stable urea (B33335) derivative, effectively incorporating the pyrrolidine moiety into the final product structure. beilstein-journals.org This strategy demonstrates how pyrrolidine can be used as a tool in a multi-step sequence initiated by a sigmatropic rearrangement to access complex molecular architectures.

1,3-Diaza-Claisen Rearrangement in Vinyl Pyrrolidines

Palladium-Catalyzed Transformations: Aza-Heck Coupling and Aminocarbonylation

Palladium-catalyzed reactions are pivotal in synthetic organic chemistry for constructing complex molecular architectures. In the context of "Pyrrolidine, 1-propenyl-", which serves as an enamine, these transformations offer pathways to nitrogen-containing heterocycles and functionalized amides.

Aza-Heck Coupling:

The aza-Heck reaction is a powerful method for synthesizing nitrogen heterocycles. bris.ac.uk Generally, these reactions conclude with β-hydride elimination, yielding alkene products. bris.ac.uk However, by using substrates where β-hydride elimination is blocked, cascade reactions can be initiated. bris.ac.uk This strategy has been employed to develop aza-Heck cascades that form functionalized pyrrolidines. bris.ac.uk

Studies have focused on developing intermolecular 1,2-aminoarylation cascades and 1,2-aminocarboxylations to generate β-amino acids. bris.ac.uk In the latter, a carbon monoxide atmosphere is used to install the carbonyl group, leading to pyrrolidines with sterically demanding tetrasubstituted centers alpha to the nitrogen. bris.ac.uk While the formation of a range of pyrrolidines has been achieved in good yields, polysubstituted examples often result in variable yields and poor diastereoselectivity. bris.ac.uk

Further developments in aza-Heck reactions include tandem sequences. For instance, a palladium-catalyzed tandem aza-Heck/Suzuki cross-coupling reaction of O-phenyl hydroxamic ethers with arylboronic and alkenyl boronic acids provides an efficient route to chiral isoindolinones with high enantioselectivity. nih.gov This method is notable for its mild reaction conditions and broad functional group tolerance. nih.gov Similarly, tandem aza-Heck-Suzuki and aza-Heck-carbonylation reactions of O-phenyl hydroxamic ethers have been developed to access complex, stereogenic secondary lactams with high diastereoselectivity. rsc.orgresearchgate.net These reactions represent formal alkene carboamination processes. rsc.orgresearchgate.net

The mechanism of the aza-Heck reaction initiated by the oxidative addition of a Pd(0)-catalyst into the N-O bond of N-(pentafluorobenzoyloxy)sulfonamides has been described as a novel class of this transformation. d-nb.info This process provides direct access to diverse N-heterocyclic ring systems that are not accessible through the traditional Narasaka aza-Heck procedure. d-nb.info

Aminocarbonylation:

Aminocarbonylation is a key reaction for the synthesis of amides. While traditionally reliant on toxic carbon monoxide gas, recent advancements have focused on the use of CO surrogates to improve safety and operational simplicity. rsc.org Palladium-catalyzed aminocarbonylation reactions are a cornerstone of this methodology. d-nb.infoorganic-chemistry.org

The general mechanism for the aminocarbonylation of aryl halides involves a palladium(0) catalyst. researchgate.net The catalytic cycle is often initiated with a Pd(II) precursor, which is reduced in situ to the active Pd(0) species by a phosphine (B1218219) ligand. d-nb.info This methodology has been successfully applied to the synthesis of a variety of amides, including complex structures like 20-carboxamidopregnene derivatives from the corresponding 20-iodo-20-ene substrates. d-nb.info The reactivity of the amine nucleophile is dependent on its basicity, but even less basic aromatic amines and bulkier amines can provide practical yields. d-nb.info

Recent protocols have expanded the scope of aminocarbonylation. For example, a palladium-catalyzed carbonylative synthesis of acyl amidines from aryl halides, amidines, and a solid CO source has been developed. diva-portal.org This method has also been adapted for one-pot syntheses of heterocycles like 1,2,4-triazoles and 1,2,4-oxadiazoles. diva-portal.org

Table 1: Key Palladium-Catalyzed Transformations

| Reaction Type | Substrates | Catalyst System | Products | Key Features | Citations |

|---|---|---|---|---|---|

| Aza-Heck Cascade | N-(Pentafluorobenzoyloxy)sulfonamides, Alkenes | Pd(0) | Functionalized Pyrrolidines | Blocks β-hydride elimination to enable cascade | bris.ac.uk |

| Tandem Aza-Heck/Suzuki Coupling | O-Phenyl hydroxamic ethers, Aryl/Alkenyl boronic acids | Pd catalyst, Chiral phosphoramidite (B1245037) ligands | Chiral Isoindolinones | High enantioselectivity, mild conditions | nih.gov |

| Tandem Aza-Heck-Carbonylation | O-Phenyl hydroxamic ethers | Palladium | Complex secondary lactams | High diastereoselectivity | rsc.orgresearchgate.net |

| Aminocarbonylation | 20-Iodo-20-ene steroids, Amines | Pd(OAc)₂, PPh₃ | 20-Carboxamidopregnene derivatives | "Building-up" approach to functionalize steroid skeleton | d-nb.info |

| Carbonylative Synthesis | Aryl halides, Amidines, Solid CO source | Pd(0), various ligands (Xantphos, dppf) | Acyl Amidines | Enables one-pot synthesis of heterocycles | diva-portal.org |

Base-Mediated Cyclization Mechanisms and Intermediate Characterization

Base-mediated cyclization reactions are fundamental in organic synthesis for the construction of cyclic compounds. These reactions often proceed through the formation of reactive intermediates that can be characterized to elucidate the reaction mechanism.

An example of such a process is the cesium carbonate (Cs₂CO₃)-mediated intramolecular cyclization of α-nitroethylallenic esters, which leads to the formation of functionalized 5-hydroxy-3-pyrrolin-2-ones. nih.gov This reaction proceeds through an unprecedented cyclization/rearrangement cascade under mild conditions. nih.gov The resulting 5-hydroxy-3-pyrrolin-2-ones are valuable intermediates that can be further functionalized, for instance, through Au/Ag-catalyzed heteroarylation to produce heteroaryl-lactam derivatives. nih.gov

In a different context, the intramolecular cyclization of N-(β-bromoethyl)-1,2,3,4-tetrahydroquinoxaline in the presence of a strong acid like hydrobromic acid (HBr) leads to the formation of benzo[b]-1,4-diazabicyclo[2.2.2]octene. researchgate.net This transformation involves the initial hydrolysis of an amide group, followed by the exchange of a hydroxyl group for a bromine atom, and subsequent cyclization. researchgate.net

The cyclization of propargylated peptides can be mediated by gold(I) catalysts. nih.gov This reaction proceeds via the rapid addition of an amine to a propargyl group to form an imine linkage. Mechanistic studies indicate a regioselective Markovnikov's addition of the amine onto the Au(I)-activated propargyl group. nih.gov This method has been used to synthesize a diverse range of cyclic peptides. nih.gov

Pyridinium ylides can also mediate cyclization reactions. A one-pot, multi-component synthesis of multi-substituted 2,3-dihydrofurans has been developed using this strategy, which is compatible with DNA-encoded library synthesis. rsc.org

Furthermore, a transition-metal-free, base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate provides an efficient route to 2-substituted benzo[b]furans under mild conditions. rsc.org

Bromination Reactions of Enamines

The bromination of enamines is a classic transformation in organic chemistry. A study on the bromination of 4,4-diphenyl-5-hexen-1-amine with bromine in acetonitrile (B52724) at low temperatures resulted in the formation of a cyclic product, cis-2-(bromomethyl)-4,4-diphenylpiperidine hydrobromide, through a bromocyclization reaction. dss.go.th The structure of this product was confirmed by its conversion to the corresponding amide upon treatment with acetic anhydride-pyridine, rather than an ester, and by its thermal rearrangement to a different product. dss.go.th

More recently, a regioselective bromination of pyrrolo[1,2-a]quinoxalines using tribromoisocyanuric acid (TBATB) has been developed. nih.gov This method allows for the efficient introduction of one or two bromine atoms at specific positions (C3 or C1/C3) of the heterocyclic scaffold. nih.gov Mechanistic studies, including control experiments with radical scavengers, suggest that the reaction does not proceed through a radical pathway. A plausible mechanism involves the electrophilic addition of a bromine molecule, slowly released from TBATB, to the pyrrolo[1,2-a]quinoxaline (B1220188) to form a carbon-positive intermediate, which then eliminates a molecule of HBr to yield the brominated product. nih.gov

Table 2: Bromination and Cyclization Reactions

| Reaction Type | Substrates | Reagent/Catalyst | Products | Key Mechanistic Insight | Citations |

|---|---|---|---|---|---|

| Base-Mediated Cyclization | α-Nitroethylallenic esters | Cs₂CO₃ | 5-Hydroxy-3-pyrrolin-2-ones | Intramolecular cyclization/rearrangement cascade | nih.gov |

| Bromocyclization | 4,4-Diphenyl-5-hexen-1-amine | Bromine | cis-2-(Bromomethyl)-4,4-diphenylpiperidine | Cyclization favored over simple addition | dss.go.th |

| Regioselective Bromination | Pyrrolo[1,2-a]quinoxalines | Tribromoisocyanuric acid (TBATB) | C3- or C1,C3-dibrominated products | Electrophilic addition-elimination mechanism | nih.gov |

| Gold-Mediated Cyclization | Propargylated peptides | Au(I) | Cyclic peptides with imine linkage | Regioselective Markovnikov's addition of amine | nih.gov |

| Base-Catalyzed Cyclization | 2-Ynylphenols | Cs₂CO₃ | 2-Substituted benzo[b]furans | Transition-metal-free intramolecular cyclization | rsc.org |

Stereochemical Control and Asymmetric Induction in Enamine-Based Transformations

Mechanistic Insights into Enamine-Organocatalysis

Enamine catalysis is a prominent strategy for the enantioselective functionalization of carbonyl compounds. nih.gov The generally accepted mechanism involves the conversion of a carbonyl compound into a more nucleophilic enamine intermediate by reaction with a chiral secondary amine catalyst. acs.org The efficiency of this process is influenced by the structure of the amine catalyst, with pyrrolidine-based catalysts often showing higher efficiency than piperidine (B6355638) or morpholine (B109124) derivatives. researchgate.net

The detection and characterization of the transient enamine intermediates are crucial for understanding the reaction mechanism but can be challenging. nih.gov NMR spectroscopy and theoretical calculations are powerful tools for studying these elusive species. nih.govunito.it The stability and conformation of the enamine intermediate are influenced by factors such as the solvent's hydrogen-bond accepting ability and the substitution pattern of the starting aldehyde. nih.gov

In some cases, the stereochemical outcome is not determined by the initial C-C bond-forming step but by the relative stability and reactivity of diastereomeric intermediates formed later in the catalytic cycle. scispace.com This phenomenon, known as a Curtin-Hammett scenario, can either amplify or diminish the initial selectivity. researchgate.netscispace.com

Diastereoselective and Enantioselective Pathways and Governing Factors

The stereochemical outcome of enamine-catalyzed reactions is governed by the transition state of the C-C bond-forming step. The Zimmerman-Traxler model, originally proposed for metal enolate reactions, is often invoked to explain the stereoselectivity in proline-catalyzed aldol (B89426) reactions. acs.org This model involves a chair-like transition state where the catalyst directs the approach of the electrophile.

In dual-catalytic systems, such as the combination of proline and a cinchona-thiourea catalyst, the formation of the enamine can be the rate-determining step. rsc.org The stereochemistry of the product is then determined by the subsequent Michael addition, where the activation of both the enamine nucleophile and the electrophile in the transition state, as well as the preferred prochiral faces involved in the bond formation, are critical factors. rsc.org

The development of cascade catalysis, where multiple catalytic cycles operate in a single pot, allows for the synthesis of complex molecules with high levels of stereocontrol. nih.govpkusz.edu.cn In such systems, it is possible to control the diastereoselectivity by using a catalyst that directs the stereochemical outcome of a later step, independent of the stereochemistry established in an earlier step. pkusz.edu.cn This catalyst-control principle is a key advantage of cascade catalysis. pkusz.edu.cn

Transition State Analysis in Stereocontrolled Reactions

Computational methods, particularly density functional theory (DFT), are invaluable for analyzing the transition states of stereocontrolled reactions. acs.org These calculations can provide insights into the relative energies of different transition state structures, which in turn determine the observed stereoselectivity.

For example, in the proline-catalyzed Hajos-Parrish reaction, the enantioselectivity is related to the ability of the transition state to achieve optimal enamine nucleophilicity and provide electrostatic stabilization to the developing negative charge on the electrophile. acs.org The geometry of the enamine, whether it is planar or puckered, plays a significant role in its reactivity. acs.org

In reactions involving diarylprolinol silyl (B83357) ether catalysts, the stereochemical outcome can be governed by a Curtin-Hammett scenario. scispace.com The relative stability of diastereomeric intermediates and the transition states for their interconversion and subsequent reaction determine the final product distribution. scispace.com

The analysis of transition states is also crucial for understanding remote stereocontrol in dienamine catalysis. unito.it Computational studies can reveal the non-covalent interactions that favor one transition state over another, leading to the observed enantioselectivity. unito.it

Table 3: Stereochemical Control in Enamine Catalysis

| Concept | Key Features | Governing Factors | Relevant Models/Theories | Citations |

|---|---|---|---|---|

| Enamine-Organocatalysis Mechanism | Formation of nucleophilic enamine intermediate | Catalyst structure (e.g., pyrrolidine), solvent effects | Houk-List Model | nih.govacs.orgresearchgate.net |

| Diastereoselective & Enantioselective Pathways | Control of relative and absolute stereochemistry | Catalyst structure, substrate structure, reaction conditions | Zimmerman-Traxler Model, Catalyst Control in Cascades | acs.orgrsc.orgnih.govpkusz.edu.cn |

| Transition State Analysis | Computational analysis of transition state structures | Enamine geometry, non-covalent interactions, electrostatic stabilization | DFT calculations, Curtin-Hammett Principle | acs.orgunito.itscispace.com |

| Curtin-Hammett Scenario | Stereoselectivity determined by kinetics of intermediate steps | Relative stability and reactivity of diastereomeric intermediates | researchgate.netscispace.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for mapping the intricate pathways of reactions involving pyrrolidine (B122466) enamines. These methods allow for the detailed exploration of potential energy surfaces, identifying the most plausible routes from reactants to products.

DFT methods are widely employed to model the reactions of enamines due to their balance of computational cost and accuracy. ub.edu Studies on the reactions of Pyrrolidine, 1-propenyl- and related enamines with electrophiles, such as nitroalkenes, have been extensively investigated. For instance, in the nitro-Michael reaction, DFT calculations help to elucidate the catalytic cycle, which involves the formation of the enamine from a secondary amine and a carbonyl compound, followed by the nucleophilic attack on the nitroalkene. ub.edu

Computational studies have explored the mechanism of cycloaddition reactions between simple enamine models, like (E)-N-(1-propenyl)pyrrolidine, and nitroalkenes. acs.orgub.edu These calculations predict that the formation of nitrocyclobutylpyrrolidine intermediates is thermodynamically feasible and can be a general feature of such reactions. acs.orgnih.gov The reaction mechanism for the 1,3-dipolar cycloaddition of phenyl azide (B81097) with various enamines, including those derived from pyrrolidine, has been characterized using DFT. acs.org These studies confirm a concerted mechanism with highly asynchronous transition states. acs.org

Different DFT functionals and basis sets are often benchmarked to ensure the reliability of the calculated energies and structures. The M06-2X functional with the 6-311+G(d,p) basis set, for example, has been frequently used for these systems, providing good descriptions of reaction energies and geometries. acs.orgacs.org

Table 1: Selected DFT Functionals and Basis Sets Used in Enamine Reaction Studies

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M06-2X | 6-311+G(d,p) | Nitro-Michael reactions, Cycloadditions | acs.orgacs.org |

| B3LYP | 6-31G(d) | Initial geometry optimizations, General mechanism studies | ub.edunih.gov |

| SCS-MP2 | 6-311+G(d,p) | Single-point energy calculations for higher accuracy | acs.orgnih.gov |

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS), which represent the energy maxima along the reaction coordinate. DFT calculations are used to locate and optimize the geometries of these fleeting structures and to calculate their energies, yielding the activation energy (ΔG‡) of the reaction.

In the context of cycloadditions involving Pyrrolidine, 1-propenyl-, computational models have identified the transition structures leading to different stereoisomeric products. acs.orgub.edu For the reaction of (E)-N-(1-propenyl)pyrrolidine with (E)-1-nitropropene, calculations at the M06-2X/6-311+G(d,p) level have been used to determine the relative energies of different approaches of the reactants. acs.orgnih.gov For example, the activation free energies (ΔG‡) for the formation of zwitterionic intermediates were calculated to be around 14.3-14.4 kcal/mol. ub.edu

The geometry of the transition state provides insights into the degree of bond formation and breaking. In the 1,3-dipolar cycloaddition of phenyl azide to enamines, the transition states are highly asynchronous. acs.org The forming bond between the enamine's β-carbon and the azide's terminal nitrogen is significantly shorter than the other forming bond, indicating an early, nucleophilic-like attack. acs.org For instance, in the transition state TS(1a→3a), the Cβ-N bond length is 1.95 Å while the Cα-N bond length is 2.67 Å. acs.org

Table 2: Calculated Activation and Reaction Energies for Enamine Reactions

| Reaction | Method | Solvent Model | ΔG‡ (kcal/mol) | ΔG° (kcal/mol) | Reference |

|---|---|---|---|---|---|

| (E)-N-(1-propenyl)pyrrolidine + (E)-1-nitropropene | M06-2X/6-311+G(d,p) | CPCM (DMF) | ~14.4 | -5.9 | acs.orgub.edu |

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Electronic Structure Theory and Molecular Orbital Analysis

The reactivity of Pyrrolidine, 1-propenyl- is fundamentally governed by its electronic structure. Theoretical analysis of its molecular orbitals and electronic properties explains its high nucleophilicity and chemical behavior.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons that engages in p-π conjugation with the adjacent C=C double bond. This donation of electron density from the nitrogen into the π-system is a powerful activating effect, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy makes the molecule a better electron donor, thus increasing the nucleophilicity of the β-carbon of the enamine. masterorganicchemistry.com

The geometry of the pyrrolidine ring enhances this effect. Compared to six-membered rings like piperidine (B6355638), the five-membered pyrrolidine ring forces the nitrogen lone pair to have a higher p-character, which leads to better orbital overlap and stronger conjugation with the double bond. researchgate.net This results in pyrrolidine-derived enamines being among the most reactive and nucleophilic enamines. researchgate.net This enhanced nucleophilicity allows them to react rapidly with a wide range of electrophiles, including relatively weak ones. acs.org

Computational chemistry allows for the quantitative assessment of nucleophilicity and basicity. Theoretical indices, such as the nucleophilicity index (N), can be calculated using DFT. acs.org These theoretical values often show a good correlation with experimentally determined nucleophilicity parameters, such as those from Mayr's scale. masterorganicchemistry.comrsc.org For pyrrolidine itself, a good linear correlation has been found between the Mayr's nucleophilicity parameter (N) and the theoretical nucleophilicity index (1/ω) calculated at the B3LYP/6-311G(d,p) level. rsc.org

Studies comparing different cyclic amines have shown that pyrrolidine enamines are substantially more nucleophilic than those derived from piperidine or morpholine (B109124). researchgate.net This difference is attributed to the greater pyramidalization of the nitrogen atom in the six-membered rings, which reduces the p-character of the nitrogen lone pair and diminishes its conjugation with the enamine double bond. researchgate.net Experimental and theoretical studies have established that the basicity of simple enamines is generally stronger than that of their corresponding saturated amines, a phenomenon also attributed to the p-π conjugation. acs.org

Investigation of Pi-Donor Effects on Alkene Nucleophilicity and Reactivity

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

One of the most significant applications of computational chemistry in this field is the prediction and rationalization of the selectivity observed in reactions. By comparing the energies of different transition states, chemists can predict which reaction pathway is favored and, therefore, which product isomer will be dominant. rsc.org

For reactions catalyzed by chiral pyrrolidine derivatives, computational models are crucial for understanding the origins of stereoselectivity. acs.org In the Michael addition of aldehydes to nitroalkenes, for example, the stereochemical outcome is often dictated by the approach of the electrophile to one of the two faces of the chiral enamine intermediate. acs.org The size of substituents on the pyrrolidine ring can create a steric bias, forcing the electrophile to attack from the less hindered face. acs.orgnih.gov

DFT calculations of transition state energies for different diastereomeric pathways can accurately predict the observed syn/anti and enantiomeric ratios. nih.govnih.govias.ac.in For instance, in proline-catalyzed aldol (B89426) reactions, the transition state involving the anti-configured enamine is favored over the syn enamine, leading to the observed stereochemical outcome. nih.gov This preference is explained by a combination of stabilizing electrostatic interactions and the avoidance of steric clashes in the anti transition state. nih.gov Similarly, in cycloaddition reactions, the relative energies of the transition states leading to different regio- and stereoisomers can be calculated to predict the major product. nih.gov These predictive models are invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve high selectivity. rsc.org

Role As Building Blocks and Intermediates in Complex Organic Synthesis

Precursors for Advanced Heterocyclic Systems and Natural Product Synthesis

The inherent reactivity of 1-propenyl-pyrrolidine makes it a powerful precursor for creating diverse and complex cyclic structures, which are often the core of natural products and other biologically significant molecules. nih.govevitachem.com

1-Propenyl-pyrrolidine is a key participant in various cycloaddition reactions, leading to the formation of a wide array of heterocyclic systems. researchgate.net For instance, its reaction with methyl diazoacetate results in a pyrrolidinopyrazoline intermediate, which, upon elimination of pyrrolidine (B122466), yields a pyrazole (B372694) ring. ethernet.edu.et These cycloaddition pathways are fundamental in building complex molecular frameworks from simpler starting materials. chim.itacs.org

The enamine's utility extends to the synthesis of other important heterocycles. While specific examples for oxazole (B20620) and pyridinone synthesis directly from 1-propenyl-pyrrolidine are not extensively detailed, the general reactivity pattern of enamines suggests their potential in [4+2] and [3+2] cycloaddition reactions to form such six- and five-membered rings, respectively. organic-chemistry.org For example, the reaction of enamines with suitable 1,3-dipoles like nitrile oxides can lead to the formation of oxazoline-type structures, which are precursors to oxazoles. Similarly, reaction with activated alkynes or ketenes could provide access to pyridinone scaffolds.

| Heterocyclic System | Reaction Type | Reactant Partner | Reference |

|---|---|---|---|

| Pyrazole | Cycloaddition | Methyl diazoacetate | ethernet.edu.et |

| Pyrrolidine | Cycloaddition | Azomethine ylides | ethernet.edu.et |

| Pyrrolidine | Reductive Cyclization | N- and O-tethered 1,6-enynes | organic-chemistry.org |

The pyrrolidine ring is a core structural motif in a vast number of natural products known as pyrrolidine alkaloids, many of which exhibit significant biological activity. nih.gov 1-Propenyl-pyrrolidine and its derivatives serve as crucial intermediates in the construction of these complex molecules. nih.govorganic-chemistry.org The synthesis of these alkaloids often involves the strategic use of enamines to introduce key carbon-carbon bonds and establish the desired stereochemistry. uow.edu.au

For example, the total synthesis of various pyrrolidine and piperidine (B6355638) natural products has been achieved through a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines, which can be conceptually related to the reactivity of enamines like 1-propenyl-pyrrolidine. organic-chemistry.org This highlights the importance of enamine-type intermediates in building the core structures of these alkaloids. researchgate.netresearchgate.net

The utility of pyrrolidine-based enamines is prominently demonstrated in the total synthesis of several biologically active natural products.

Detoxinine: While direct use of 1-propenyl-pyrrolidine is not explicitly cited, the formal asymmetric synthesis of (-)-detoxinine has been accomplished using strategies that involve the formation of substituted pyrrolidinones from enamide precursors. acs.org These methods rely on stereocontrolled reactions like epoxidation and hydroboration-oxidation, showcasing the versatility of enamine-related functionalities in building complex chiral molecules. semanticscholar.orgacs.org

Anisomycin: Anisomycin is an antibiotic that inhibits protein synthesis. mdpi.comnih.gov Its synthesis has been approached through various routes, some of which utilize pyrrolidine derivatives as key building blocks. mdpi.comcdnsciencepub.comacs.orgresearchgate.net For instance, stereoselective syntheses have been developed that involve the cyclization of acyclic precursors to form the substituted pyrrolidine core of anisomycin. mdpi.com The absolute configuration of the synthetic intermediates is crucial and has been confirmed to match that of the natural product. cdnsciencepub.com

Preussin (B1679086): (+)-Preussin is a functionalized 3-hydroxypyrrolidine with antifungal and antibacterial properties. chemistryviews.org Its total synthesis has been a significant target for organic chemists. chemistryviews.orgnih.govnih.govrsc.org One enantioselective synthesis involves a diastereoselective reductive cyclization of an intermediate aminoketone to form the pyrrolidine ring. nih.gov Another approach describes a stereoselective synthesis via a Pd-catalyzed carboamination of a protected amino alcohol, allowing for the facile construction of preussin analogs. nih.gov These syntheses underscore the importance of controlling stereochemistry in the formation of the pyrrolidine ring, a process where chiral enamines or their precursors can play a pivotal role. researchgate.net

| Compound | Biological Activity | Key Synthetic Strategy | Reference |

|---|---|---|---|

| Detoxinine | Not specified | Stereocomplementary approaches from enamides | acs.org |

| Anisomycin | Antibiotic, inhibits protein synthesis | Stereospecific conversion of L-Tyrosine; cyclization of acyclic precursors | mdpi.comcdnsciencepub.com |

| Preussin | Antifungal, antibacterial, antiviral | Diastereoselective reductive cyclization; Pd-catalyzed carboamination | chemistryviews.orgnih.govnih.gov |

Key Intermediates in the Total Synthesis of Pyrrolidine Alkaloids

Chiral Building Blocks for Asymmetric Synthesis

The introduction of chirality into the pyrrolidine ring of an enamine transforms it into a powerful tool for asymmetric synthesis, allowing for the construction of enantiomerically enriched molecules.

Chiral pyrrolidine derivatives are among the most successful scaffolds for the design of organocatalysts and ligands for asymmetric metal catalysis. unibo.itnih.govsemanticscholar.org The enamine formed from a chiral pyrrolidine and an aldehyde or ketone can direct the stereochemical outcome of subsequent reactions. ethz.chthieme-connect.de

These chiral enamines are central to enamine catalysis, a key area of organocatalysis. thieme-connect.de The substituent on the chiral pyrrolidine ring can sterically shield one face of the enamine, forcing an incoming electrophile to attack from the less hindered face, thereby inducing stereoselectivity. unibo.it This principle has been applied to a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and α-functionalizations. maynoothuniversity.ie

Furthermore, chiral pyrrolidines functionalized with donor atoms like sulfur or phosphorus have been developed as effective ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. semanticscholar.orgresearchgate.net These ligands coordinate to the metal center and create a chiral environment that influences the stereochemical course of the reaction, leading to high enantiomeric excesses in the products. rsc.org

The use of chiral enamines derived from pyrrolidine facilitates the stereoselective construction of complex molecules with multiple stereocenters. acs.org For example, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes bearing a chiral auxiliary derived from a pyrrolidine can lead to densely substituted pyrrolidines with high diastereoselectivity. acs.org

A notable example is the "memory of chirality" approach, where an intramolecular SN2' reaction of an α-amino ester enolate, which is a more complex enamine-like system, provides functionalized pyrrolidines with excellent diastereo- and enantioselectivity. acs.org This method allows for the creation of vicinal quaternary-tertiary or quaternary-quaternary stereocenters in a single step, controlled by a single chiral center in the starting material. acs.org Such strategies are powerful tools for the efficient and stereocontrolled synthesis of complex, biologically relevant molecules. acs.org

Development and Application in Ligand and Organocatalyst Design

Potential Applications in Materials Science

The unique chemical structure of Pyrrolidine, 1-propenyl- also suggests potential applications in the field of materials science, where it can serve as a monomer for polymer synthesis or as a component in the design of functional materials.

Role in Polymer Development

Pyrrolidine-containing polymers have been investigated for a range of applications, including biomedical uses like drug delivery systems and hydrogels. ontosight.ai The monomer Pyrrolidine, 1-propenyl- possesses a polymerizable alkene group (the propenyl moiety), which could potentially undergo polymerization reactions, such as free-radical polymerization, to form a polymer chain. ontosight.ai

Contribution to Complex Molecular Architectures for Functional Materials

Beyond polymerization, Pyrrolidine, 1-propenyl- can be incorporated as a structural unit into more complex molecular architectures to create functional materials. evitachem.com The enamine functionality provides a reactive handle for integrating the molecule into larger systems through various organic reactions.

The pyrrolidine ring is a key structural element in many catalysts and biologically active molecules. nih.gov By incorporating this moiety into a material, it may be possible to impart specific functions. For example, materials functionalized with pyrrolidine units could exhibit catalytic activity or be designed for specific molecular recognition applications. Pyrrolidine derivatives are being explored as building blocks for such functional materials due to the unique properties conferred by the nitrogen-containing ring. evitachem.comontosight.ai The combination of the reactive propenyl group and the functional pyrrolidine ring makes Pyrrolidine, 1-propenyl- an interesting candidate for the rational design of advanced materials.

Table 2: Spectroscopic Data for Pyrrolidine Derivatives Note: This table includes data for related pyrrolidine compounds to illustrate typical characterization methods, as a complete dataset for Pyrrolidine, 1-propenyl- is not available in the provided sources.

| Compound | Spectroscopic Technique | Key Observations |

|---|---|---|

| Reaction product of 1-(1-propenyl)pyrrolidine oup.com | Mass Spectrometry | Used to determine the molecular weight and fragmentation pattern of the resulting triazoline. |

| 1-(2,2-Dimethoxyethyl)pyrrolidine | IR Spectroscopy | Absorbances near 2800–3000 cm⁻¹ for C-H stretching are characteristic. |

| (S)-1-Benzyloxycarbonyl-2-(2-methyl-1-propenyl)pyrrolidine spectrabase.com | NMR, FTIR, MS (GC) | A combination of techniques used for complete structural elucidation. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Sophisticated Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Enamine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of enamine derivatives like "Pyrrolidine, 1-propenyl-". Modern multi-dimensional NMR experiments provide unparalleled insight into molecular connectivity, conformation, and stereochemistry in solution. nih.govrsc.orgacs.org

The reactivity and stereoselectivity of enamines are profoundly influenced by their conformational preferences. rsc.org For enamines derived from pyrrolidine (B122466), several key conformational equilibria are at play, including the pucker of the five-membered ring, the rotation around the C-N single bond (s-cis/s-trans isomerism), and the conformation about the exocyclic C-C bond. rsc.orgbeilstein-journals.org

Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and the analysis of vicinal proton-proton scalar couplings (³JHH), are pivotal for a detailed conformational picture. nih.govbeilstein-journals.org Studies on related prolinol ether enamines have shown that for many derivatives, the pyrrolidine ring preferentially adopts a "down" conformation. nih.govrsc.org This conformation is considered a crucial steric prerequisite for controlling the trajectory of an approaching electrophile. nih.gov The conformation around the exocyclic C-C bond can be either sc-exo or sc-endo, often stabilized by subtle non-covalent interactions like CH/π interactions or hydrogen bonding. rsc.org

| Conformational Feature | Dominant Conformer | Stabilizing Factors | NMR Evidence |

|---|---|---|---|

| Pyrrolidine Ring Pucker | Down Conformation | Minimizes steric hindrance | 3J(Hα,Hβ2) coupling constants (1.5–2.5 Hz) nih.gov |

| C-N Bond Rotation (s-cis/s-trans) | s-trans | Bulkiness of the pyrrolidine α-substituent rsc.org | NOESY correlations nih.gov |

| Exocyclic C-C Bond | sc-endo or sc-exo | CH/π interactions, OH⋯N hydrogen bonds rsc.org | H1 and Hγ2 chemical shifts nih.gov |

"Pyrrolidine, 1-propenyl-" can exist as E and Z stereoisomers, and NMR is the definitive tool for their assignment. The relative stereochemistry of the substituents across the C=C double bond dictates distinct chemical shifts and coupling constants for the vinylic protons. d-nb.info One-dimensional ¹H NMR spectra can often distinguish between the isomers based on the chemical shift difference of the enamine NH proton, which is influenced by effects like Resonance-Assisted Hydrogen Bonding (RAHB). d-nb.info

For more complex structures, two-dimensional techniques like NOESY or ROESY are employed. acs.orgrsc.org These experiments detect through-space proximity between protons. For instance, a NOE correlation between a proton on the pyrrolidine ring and a proton of the propenyl group can unequivocally establish their cis-relationship, thereby confirming the stereochemistry of the double bond. ua.es In cases where cycloaddition reactions involving enamines occur, NOE experiments are crucial for determining the relative configuration of the newly formed stereocenters in the resulting cyclic products. ua.esub.edu

| NMR Technique | Application in Stereochemical Assignment | Example Observation |

|---|---|---|

| 1H NMR | Distinguishing E/Z isomers based on chemical shifts and coupling constants. d-nb.info | Different chemical shifts for vinylic protons in E vs. Z isomers. |

| NOESY/ROESY | Detecting through-space proximity to assign relative stereochemistry. acs.orgrsc.org | Cross-peak between a pyrrolidine proton and a propenyl proton confirms a cis relationship. |

| 13C NMR | Confirming carbon skeleton and identifying stereoisomers through distinct carbon chemical shifts. acs.orgspectrabase.com | Unique set of 13C signals for each stereoisomer. |

Comprehensive Conformational Analysis

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation and Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for obtaining precise mass measurements, which allows for the determination of elemental compositions of transient intermediates and products in reactions involving enamines. jst.go.jpscispace.com This capability is vital for confirming proposed mechanistic pathways. nih.govbeilstein-journals.org